1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenethylurea
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Overview
Description
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenethylurea is a compound that features a unique structure combining an imidazo[1,2-b]pyrazole moiety with a phenethylurea group
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to show a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is suggested that strong h-bonding interactions between the nh moiety of the compound and the residual amino acids in the active site of the enzyme could be a possible mode of action .
Biochemical Pathways
Given the broad range of biological activities of imidazole-containing compounds, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Imidazole-containing compounds are known to be highly soluble in water and other polar solvents, which could impact their bioavailability .
Result of Action
One study showed that imidazo[1,2-b]pyridazine diaryl urea derivatives exhibited significant anti-proliferative activity especially against non-small cell lung cancer a549 and h460 .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and trapping reactions with various electrophiles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-b]pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles can be used in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenethylurea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The imidazo[1,2-b]pyrazole scaffold is of interest for the development of new materials, including dyes and functional materials.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like clemizole and omeprazole contain imidazole rings and exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant feature pyrazole rings and are used for their anti-inflammatory and analgesic properties.
Uniqueness
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenethylurea is unique due to its combined imidazo[1,2-b]pyrazole and phenethylurea structure, which imparts distinct physicochemical properties and potential biological activities. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
1-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(17-8-6-14-4-2-1-3-5-14)18-10-11-20-12-13-21-15(20)7-9-19-21/h1-5,7,9,12-13H,6,8,10-11H2,(H2,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXJNYGHTPBUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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